N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a fluorophenyl group and a methoxyphenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15FN2O2 |
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Molecular Weight |
286.30 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15FN2O2/c1-21-15-8-4-12(5-9-15)10-16(20)19-18-11-13-2-6-14(17)7-3-13/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+ |
InChI Key |
BIILEKBLHHQWQQ-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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